

Technical Guide: N-Allyl-3-(trifluoromethyl)aniline for Research Applications

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Compound of Interest

Compound Name: *N-Allyl-3-(trifluoromethyl)aniline*

Cat. No.: *B3054586*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Allyl-3-(trifluoromethyl)aniline**, a key intermediate in the synthesis of agrochemicals and a versatile building block for materials science and medicinal chemistry. This document outlines commercially available sources, key chemical properties, and detailed synthetic protocols.

Commercial Availability and Specifications

N-Allyl-3-(trifluoromethyl)aniline (CAS No. 61219-93-0) is available from several commercial suppliers catering to the research and development market. While purity and specific impurity profiles are lot-dependent and should be confirmed via the Certificate of Analysis (CoA) from the supplier, the following table summarizes general product specifications and known suppliers.

Supplier	Product Number / Catalog No.	Molecular Formula	Molecular Weight (g/mol)	Stated Purity / Specification	Notes
Benchchem	B3054586[1]	C ₁₀ H ₁₀ F ₃ N	201.19[1]	Not specified; for research use only[1]	Inquire for pricing.
BOC Sciences	61219-93-0[2]	C ₁₀ H ₁₀ F ₃ N	201.19[2]	Not specified	Inquire for pricing.
BLD Pharm	61219-93-0[3]	C ₁₀ H ₁₀ F ₃ N	201.19[3]	Not specified	Requires cold-chain transportation .[3]
Toronto Research Chemicals (TRC)	Not specified	C ₁₀ H ₁₀ F ₃ N	201.19	Not specified	High-quality reference material.
Peptidequote s (Gentaur)	Not specified	C ₁₀ H ₁₀ F ₃ N	Not specified	Guaranteed 1g quantity. [4]	Price listed for 1g.[4]

Note: Purity, impurity profiles, and shelf-life are detailed on the supplier's Certificate of Analysis. It is critical to obtain this document for lot-specific data.

Properties and Applications

N-Allyl-3-(trifluoromethyl)aniline is a crucial intermediate, particularly in the agrochemical industry.[1] Its structure incorporates two key functional moieties:

- The Trifluoromethyl (-CF₃) Group: This highly electronegative and metabolically stable group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] In drug and pesticide design, its inclusion can enhance membrane permeability and prolong the biological half-life of a compound.

- The Allyl Group: The terminal double bond of the allyl group serves as a reactive handle for further chemical transformations, including polymerization, making it a valuable monomer for the development of advanced fluoro-containing polymers with enhanced thermal stability and chemical resistance.^[1]

The primary documented application of this compound is as an essential intermediate in the synthesis of the herbicide 1-N-meta-trifluoromethylphenyl-3-chloro-4-chloromethyl-2-pyrrolidone, as described in French Patent FR 2305434.^[5]

Experimental Protocols: Synthesis of N-Allyl-3-(trifluoromethyl)aniline

There are two primary synthetic routes for **N-Allyl-3-(trifluoromethyl)aniline**: direct N-alkylation of 3-(trifluoromethyl)aniline and a patented single-step condensation reaction.

General Method: Nucleophilic Substitution

A common laboratory-scale synthesis involves the direct N-alkylation of 3-(trifluoromethyl)aniline with an allyl halide (e.g., allyl bromide) in the presence of a base.^[1]

Reaction Scheme: $(3\text{-CF}_3)\text{C}_6\text{H}_4\text{NH}_2 + \text{CH}_2=\text{CHCH}_2\text{Br} + \text{K}_2\text{CO}_3 \rightarrow (3\text{-CF}_3)\text{C}_6\text{H}_4\text{NHCH}_2\text{CH}=\text{CH}_2 + \text{KBr} + \text{KHCO}_3$

Methodology:

- 3-(Trifluoromethyl)aniline is dissolved in an appropriate organic solvent, such as dimethylformamide (DMF).
- A base, typically potassium carbonate (K_2CO_3), is added to the solution. The base acts as a proton scavenger to neutralize the hydrobromic acid formed during the reaction.^[1]
- Allyl bromide is added to the mixture, often dropwise.
- The reaction is typically heated to drive it to completion.^[1]
- Upon completion, the reaction mixture is worked up by filtering the inorganic salts and removing the solvent. The crude product is then purified, usually by distillation or column

chromatography.

Patented Method: Nickel-Catalyzed Condensation

A single-step process with high selectivity for the monoallylated product is detailed in U.S. Patent 5,053,541 A. This method avoids the need for protecting groups, which are often required in other multi-stage processes.^[5] The process involves the condensation of meta-bromo-trifluoromethyl benzene with allylamine using a Nickel(II) catalyst.^[5]

Experimental Protocol (Adapted from US Patent 5,053,541 A):^[5]

Part A: Catalyst Preparation (Example: Dibromobis(o-phenanthroline)nickel(II))

- Add a solution of 1.35 g (6.8 mmol) of ortho-phenanthroline in 100 cm³ of ethanol to a suspension of 0.74 g (3.4 mmol) of anhydrous NiBr₂ in 70 cm³ of ethanol at 40°C. A green color will appear rapidly.^[5]
- Reflux the reaction mixture for 3 hours.^[5]
- Filter the resulting green precipitate and dry it at 80°C over P₂O₅ at 0.5 torr for 18 hours. This yields approximately 1.48 g (76% yield) of the catalyst.^[5]

Part B: Synthesis of **N-Allyl-3-(trifluoromethyl)aniline**

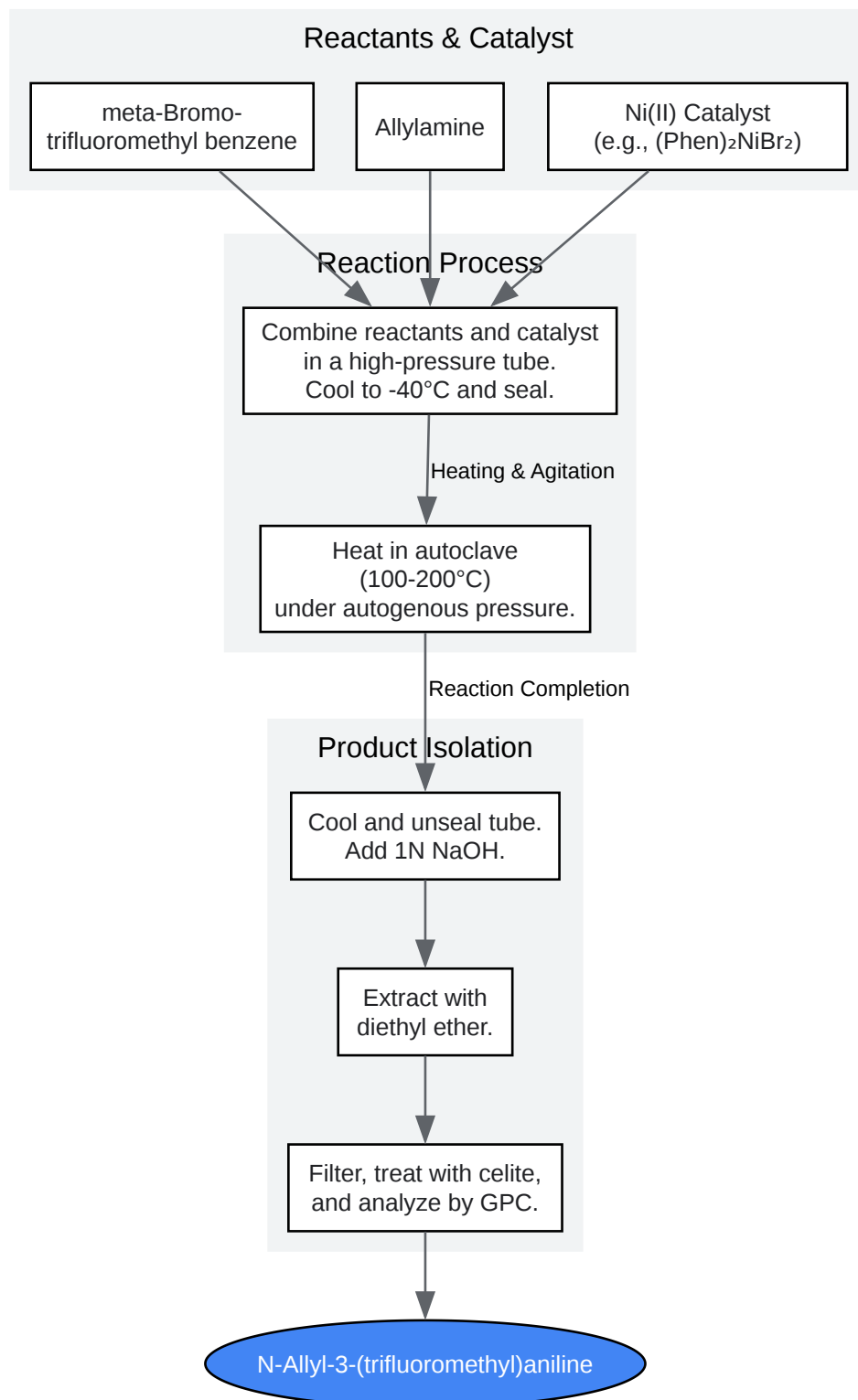
- Introduce the prepared Nickel(II) catalyst into a sealed glass tube capable of withstanding high pressure (approx. 50 bars).^[3]
- Add the liquid reactants, meta-bromo-trifluoromethyl benzene and allylamine, by volume using a pipette. The preferred molar ratio of allylamine to meta-bromo-trifluoromethyl benzene is between 1 and 10. The molar ratio of the catalyst to meta-bromo-trifluoromethyl benzene is preferably between 0.005 and 0.15.^[5]
- Cool the tube to -40°C in an ethanol bath and then seal it.^[3]
- Place the sealed tube into a steel autoclave within a heated, agitated jacket.^[3]
- Heat the reaction to a temperature between 100°C and 200°C. The pressure will be the autogenous pressure of the reaction mixture at that temperature.^[5]

- After the reaction is complete, cool the tube and unseal it.[\[3\]](#)
- Add 15 ml of 1N sodium hydroxide to the tube's contents and extract the mixture with diethyl ether (3 x 10 ml).[\[3\]](#)
- Filter the combined organic phase through sintered glass, treat with celite, and analyze by gas-phase chromatography (GPC).[\[3\]](#)

Visualized Experimental Workflow

The following diagram illustrates the key steps in the patented synthesis of **N-Allyl-3-(trifluoromethyl)aniline**.

Workflow for Nickel-Catalyzed Synthesis of N-Allyl-3-(trifluoromethyl)aniline

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Caption: Nickel-catalyzed synthesis workflow.

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